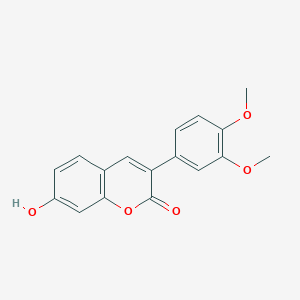

3-(3,4-Dimethoxyphenyl)-7-hydroxychromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Pharmaceutical Research: Muscle Relaxant Development

3-(3,4-Dimethoxyphenyl)-7-hydroxychromen-2-one: has been utilized as an intermediate in the synthesis of muscle relaxants such as papaverine . Papaverine is a vasodilator that has been used to treat spasms of the stomach, intestines, heart, and other muscles. The compound’s role in the development of muscle relaxants is crucial due to its ability to modulate the chemical structure, enhancing the efficacy and specificity of the pharmacological agents.

Organic Synthesis: Sulfenium Ion-Promoted Cyclization

This compound is involved in the preparation of modified diterpenes like (±) nimbidiol . The process relies on sulfenium ion-promoted polyene cyclization, a method that is significant for synthesizing complex organic molecules. This application is particularly important in the field of organic chemistry, where the creation of new molecules can lead to the discovery of novel drugs and materials.

Chemical Research: Isochromanone Synthesis

In chemical research, 3-(3,4-Dimethoxyphenyl)-7-hydroxychromen-2-one reacts with formaldehyde in the presence of acid to produce isochromanone . Isochromanones are valuable in the synthesis of various natural products and pharmaceuticals. This reaction is a key step in the synthesis of complex molecules with potential applications in medicinal chemistry.

Neurological Disorders: Parkinson’s Disease Treatment

The compound has been researched for its potential in treating neurological disorders such as Parkinson’s disease. It acts by inhibiting enzymes like peripheral aromatic L-amino acid decarboxylase (AADC), which is responsible for converting L-DOPA into dopamine. This application is significant as it can lead to the development of more effective treatments for Parkinson’s disease.

Mechanism of Action

Target of Action

For instance, Bevantolol, a compound with a similar 3,4-dimethoxyphenyl structure, has been shown to have both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors . Another compound, 3-(3,4-dimethoxyphenyl)propanoic acid, has been found to interact with aromatic-amino-acid aminotransferase .

Mode of Action

For example, Bevantolol, by binding and antagonizing beta-1 receptors, inhibits the normal epinephrine-mediated sympathetic actions such as increased heart rate .

Biochemical Pathways

For instance, 3,4-Dimethoxyphenethylamine, a compound with a similar structure, has been found to have some activity as a monoamine oxidase inhibitor .

properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-14-6-4-10(8-16(14)21-2)13-7-11-3-5-12(18)9-15(11)22-17(13)19/h3-9,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMDRGFMSDURSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxyphenyl)-7-hydroxychromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2948988.png)

![1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2948989.png)

![2,5-dimethoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2948990.png)

![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1-(2-fluorobenzyl)piperidin-4-yl)methyl)propanamide](/img/structure/B2948992.png)

![(Z)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2949000.png)

![2-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2949003.png)